Scientific Field: Pharmacology
Application Summary: Pyrazinamide derivatives have been used in the design and synthesis of potent anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra.
Application Summary: Pyrimidine derivatives, which can be synthesized from pyrazinamide, have been studied for their anti-fibrosis activity. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC.
Scientific Field: Crystallography
Application Summary: Pyrazinamide derivatives have been used in crystal structure studies. The crystal structure of certain compounds can provide valuable information about their physical and chemical properties.
Methods of Application: A mixture of 2,6-bis(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)pyridine and [EMI]Br ionic liquid was placed in a Teflon-lined stainless steel vessel, and the vessel was sealed and heated to 160 °C for 72 hours.
Results: The asymmetric unit of the title crystal structure was determined.
Application Summary: Indole derivatives, which can be synthesized from pyrazinamide, have been studied for their biological potential. These compounds have shown clinical and biological applications.
Methods of Application: Various bioactive aromatic compounds containing the indole nucleus were synthesized and evaluated for their biological activities.
Application Summary: Pyrazinamide is an important first-line drug used in shortening TB therapy.
Methods of Application: The compounds were tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
Methods of Application: The crystal structure of the title compound was determined.
Results: The asymmetric unit of the title crystal structure is shown in the figure.
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is an organic compound belonging to the pyrazole family, characterized by the presence of both pyrazole and pyrazine moieties. Its structure features an ethyl group attached to the nitrogen of the pyrazole ring, and a carboximidamide functional group at the 5-position of the pyrazole. This compound is notable for its potential pharmacological applications, particularly in the development of anti-tubercular agents, as it has shown significant activity against Mycobacterium tuberculosis .
This compound has demonstrated promising biological activity, particularly as a potential anti-tubercular agent. Research indicates that derivatives of pyrazinamide, which share structural similarities with 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide, have been effective against Mycobacterium tuberculosis with low inhibitory concentrations . The mechanism of action likely involves interaction with specific enzymes or receptors associated with bacterial metabolism.
The synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide typically involves several steps:
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide has several applications:
Studies on the interactions of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide with biological targets are crucial for understanding its pharmacological potential. Research suggests that compounds within this class can modulate enzyme activity and receptor function, which is essential for their therapeutic effects against bacterial infections . Further experimental studies are needed to elucidate specific molecular targets and pathways involved.
Several compounds share structural similarities with 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide. These include:
| Compound Name | Key Features |
|---|---|
| 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide | Contains a thiophene group; potential anti-inflammatory properties. |
| 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile | Features a different acetonitrile substituent; used in biological studies. |
| 1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide | Contains a chloroethyl group; may have distinct reactivity profiles. |
| 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-5-carboximidamide | Incorporates a furan ring; potential for different biological activities. |
The uniqueness of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide lies in its specific combination of functional groups, particularly the ethyl group and carboximidamide moiety. This structural arrangement may confer distinct chemical reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further pharmacological exploration .